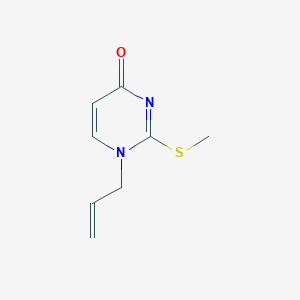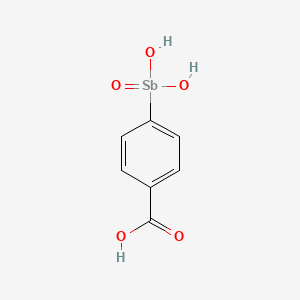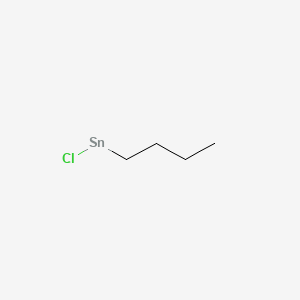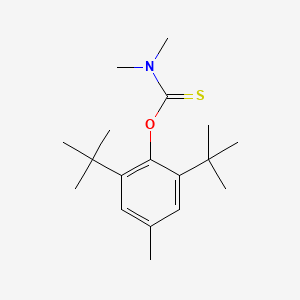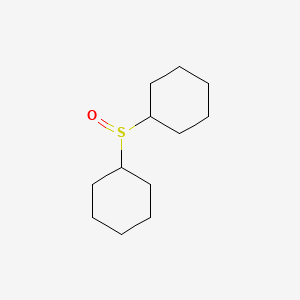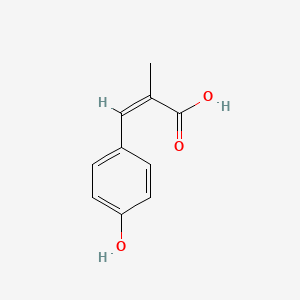
Trimethyl 4,5,6-trichlorobenzene-1,2,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl 4,5,6-trichlorobenzene-1,2,3-tricarboxylate is a chemical compound with the molecular formula C12H9Cl3O6 It is a derivative of benzene, where three chlorine atoms and three carboxylate groups are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl 4,5,6-trichlorobenzene-1,2,3-tricarboxylate typically involves the esterification of 4,5,6-trichlorobenzene-1,2,3-tricarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are optimized to maximize yield and purity. The product is then separated and purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Trimethyl 4,5,6-trichlorobenzene-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 4,5,6-trichlorobenzene-1,2,3-tricarboxylic acid.
Reduction: Trimethyl 4,5,6-trichlorobenzene-1,2,3-tricarbinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Trimethyl 4,5,6-trichlorobenzene-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trimethyl 4,5,6-trichlorobenzene-1,2,3-tricarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Trimethyl 1,3,5-benzenetricarboxylate: Similar structure but without chlorine atoms.
Trimethyl 4,6-dicyano-5-hydroxybenzene-1,2,3-tricarboxylate: Contains cyano and hydroxy groups instead of chlorine atoms.
Uniqueness
Trimethyl 4,5,6-trichlorobenzene-1,2,3-tricarboxylate is unique due to the presence of chlorine atoms, which impart distinct chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be effective.
Properties
CAS No. |
6421-52-9 |
|---|---|
Molecular Formula |
C12H9Cl3O6 |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
trimethyl 4,5,6-trichlorobenzene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C12H9Cl3O6/c1-19-10(16)4-5(11(17)20-2)7(13)9(15)8(14)6(4)12(18)21-3/h1-3H3 |
InChI Key |
ZGWPPAYZFHUHQI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=C1C(=O)OC)Cl)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


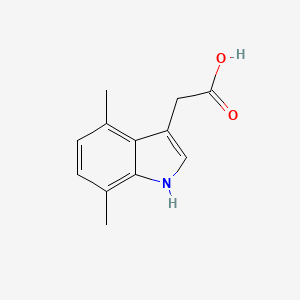
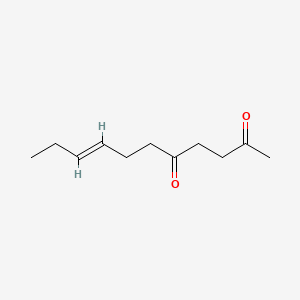
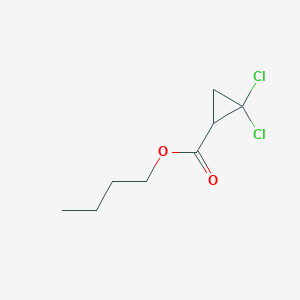
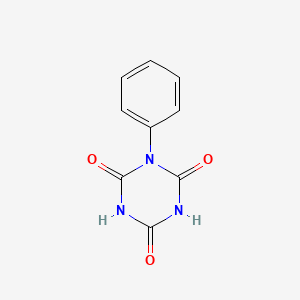

![ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate](/img/structure/B14723474.png)
